Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate

Catalog No.
S12200870
CAS No.
M.F
C16H15NO2
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}ben...

Product Name

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate

IUPAC Name

methyl 4-[2-[1-(cyanomethyl)cyclobutyl]ethynyl]benzoate

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c1-19-15(18)14-5-3-13(4-6-14)7-10-16(11-12-17)8-2-9-16/h3-6H,2,8-9,11H2,1H3

InChI Key

CSPLWMNWALHMJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2(CCC2)CC#N

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is a synthetic organic compound characterized by its unique structure, which includes a benzoate moiety, a cyclobutyl group, and a cyanomethyl substituent. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique molecular architecture and reactivity.

The molecular formula of methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate can be represented as C15H15NC_{15}H_{15}N with a molecular weight of approximately 225.29 g/mol. The presence of the cyanomethyl group introduces a nitrile functional group, which can participate in various

Due to its functional groups:

  • Nucleophilic Substitution: The cyanomethyl group can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitrile group may be reduced to a primary amine or aldehyde using reducing agents such as lithium aluminum hydride.
  • Hydrolysis: The ester functionality can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
  • Alkyne Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, leading to more complex structures.

Research into the biological activity of methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate suggests potential pharmacological properties. Compounds containing cyano and ethynyl groups have been studied for their anti-cancer and anti-inflammatory activities. The specific interactions of this compound with biological targets, such as enzymes or receptors, are areas of ongoing investigation.

The synthesis of methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate typically involves multi-step organic synthesis techniques:

  • Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Ethynyl Group: This may involve dehydrohalogenation or coupling reactions with alkyne reagents.
  • Cyanomethylation: The introduction of the cyanomethyl group can be performed using reagents like sodium cyanide in the presence of a base.
  • Esterification: Finally, the benzoic acid derivative is reacted with methanol in the presence of an acid catalyst to form the methyl ester.

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate has several potential applications:

  • Medicinal Chemistry: Its unique structure may lead to compounds with therapeutic effects against various diseases.
  • Material Science: The compound may serve as a precursor for novel materials due to its reactive functional groups.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate focus on its binding affinity with biological macromolecules. Preliminary studies suggest that it may interact with proteins involved in signaling pathways, potentially influencing cellular processes. Further research is needed to elucidate these interactions and their implications for drug development.

Several compounds share structural similarities with methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-bromobenzoateContains a bromine atom instead of a cyanomethyl groupExhibits different reactivity due to halogen substitution
Methyl 3-cyanobenzoateFeatures a cyano group at the meta positionPotentially different biological activity patterns
Methyl 4-(phenylethynyl)benzoateContains a phenylethynyl substituentMay have distinct electronic properties compared to ethynyl derivatives

Uniqueness

Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate is unique due to its combination of a cyclobutyl ring and a cyanomethyl group within an ethynyl framework. This structural arrangement imparts distinctive reactivity and potential biological properties not found in simpler analogs, making it an interesting candidate for further research in both medicinal and synthetic chemistry contexts.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

253.110278721 g/mol

Monoisotopic Mass

253.110278721 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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